molecular formula C12H19F3N2O B2528604 (E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide CAS No. 2411329-21-8

(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide

Cat. No. B2528604
CAS RN: 2411329-21-8
M. Wt: 264.292
InChI Key: KLSUKHLXHDFHKM-ONEGZZNKSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or biochemistry research. It contains a dimethylamino group, a trifluoroethyl group, and a cyclobutyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, trifluoroethyl 3,2′-spirooxindole γ-lactam was synthesized through the organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one . Another method involves the use of simple borates as effective promoters for amide bond formation .

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It’s likely that the compound’s mechanism of action would depend on its intended use, which could range from serving as a reagent in chemical reactions to potentially having biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not available from the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c1-17(2)5-3-4-11(18)16-10-6-9(7-10)8-12(13,14)15/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSUKHLXHDFHKM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CC(C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CC(C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide

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